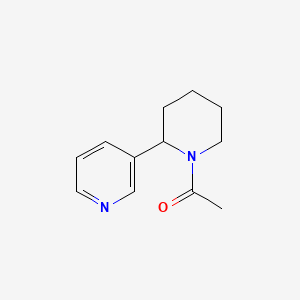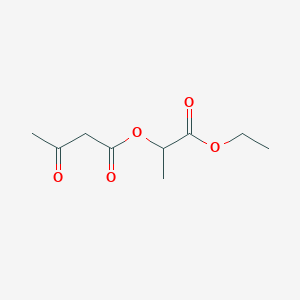
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. The compound’s molecular formula is C9H14O5, and it is characterized by the presence of both ester and ketone functional groups .
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxobutanoic acid with 1-ethoxy-1-oxopropan-2-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic catalysis and metabolic transformations .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-1-oxopropan-2-yl 3-oxobutanoate can be compared with similar compounds such as:
1-Ethoxy-1-oxopropan-2-yl acetate: Similar in structure but with an acetate group instead of a 3-oxobutanoate group.
1-Ethoxy-1-oxopropan-2-yl 2-oxobutanoate: Differing by the position of the ketone group.
1-Ethoxy-1-oxopropan-2-yl 3-oxopentanoate: Featuring a longer carbon chain.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
71784-37-7 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(1-ethoxy-1-oxopropan-2-yl) 3-oxobutanoate |
InChI |
InChI=1S/C9H14O5/c1-4-13-9(12)7(3)14-8(11)5-6(2)10/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BTCYFWDWPKLJCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
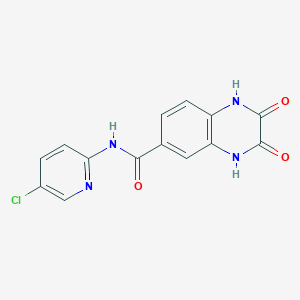
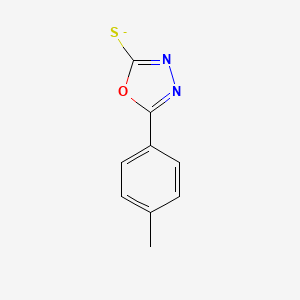
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
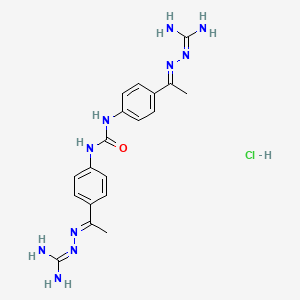
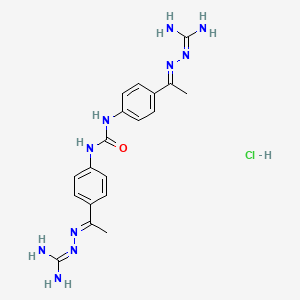

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
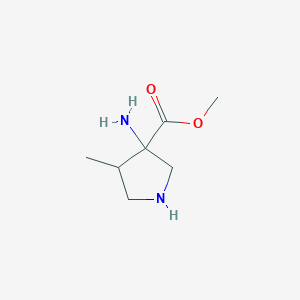
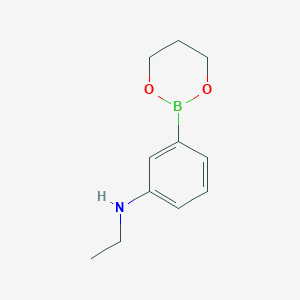
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

